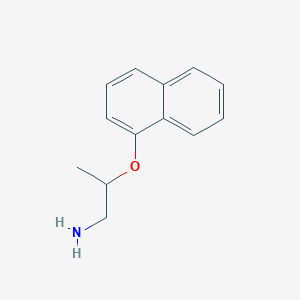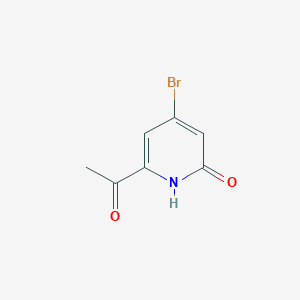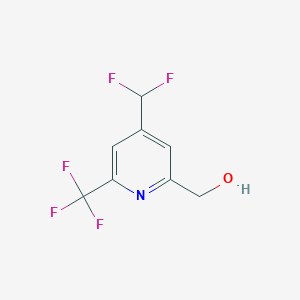
2-Pyridinemethanol, 4-(difluoromethyl)-6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinemethanol, 4-(difluoromethyl)-6-(trifluoromethyl)- is a chemical compound that belongs to the class of pyridinemethanols. This compound is characterized by the presence of difluoromethyl and trifluoromethyl groups attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 4-(difluoromethyl)-6-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinemethanol with difluoromethyl and trifluoromethyl reagents under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions such as temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation to ensure the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanol, 4-(difluoromethyl)-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where the difluoromethyl or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce a variety of substituted pyridinemethanols.
Scientific Research Applications
2-Pyridinemethanol, 4-(difluoromethyl)-6-(trifluoromethyl)- is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanol, 4-(difluoromethyl)-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanol, 4-methyl-α-(trifluoromethyl)-: This compound has a similar structure but with a methyl group instead of a difluoromethyl group.
2-Pyridinemethanol, 3-amino-4-(trifluoromethyl)-: This compound contains an amino group in place of the difluoromethyl group.
Uniqueness
2-Pyridinemethanol, 4-(difluoromethyl)-6-(trifluoromethyl)- is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These groups can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for specific research applications.
Properties
Molecular Formula |
C8H6F5NO |
|---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
[4-(difluoromethyl)-6-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H6F5NO/c9-7(10)4-1-5(3-15)14-6(2-4)8(11,12)13/h1-2,7,15H,3H2 |
InChI Key |
QWYTYRPMJBLYFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CO)C(F)(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Acetylamino)-5-(chloromethyl)phenyl]acetamide](/img/structure/B14861093.png)
![Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B14861098.png)
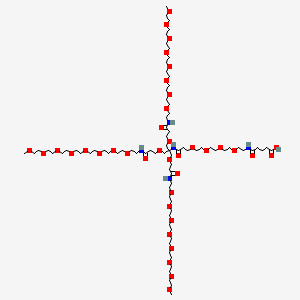
![(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14861118.png)

![(1S,4S,6R,9S,10R,13S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B14861131.png)
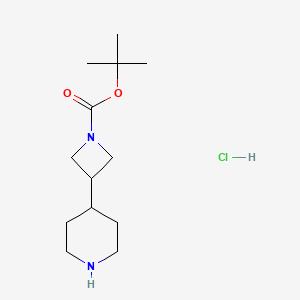
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14861140.png)
![(3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14861147.png)
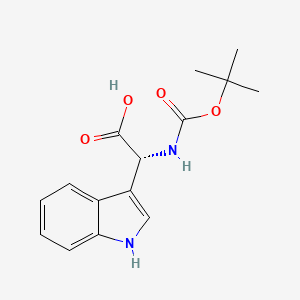
![[4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]methanol hydrochloride](/img/structure/B14861150.png)
![N-(4-methylbenzyl)-5-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B14861153.png)
